molecular formula C10H12FN5O3 B13821977 2-Fluoro-5'-deoxyadenosine

2-Fluoro-5'-deoxyadenosine

Cat. No.: B13821977
M. Wt: 269.23 g/mol
InChI Key: JHHDPGPTPONLOU-UUOKFMHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5’-deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. This enzyme converts S-adenosyl-L-methionine and fluoride into 2-Fluoro-5’-deoxyadenosine . The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of 2-Fluoro-5’-deoxyadenosine often relies on biotechnological approaches due to the specificity and efficiency of enzymatic reactions. The use of genetically engineered microorganisms that express fluorinase can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including substitution and reduction. The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include fluoride ions, S-adenosyl-L-methionine, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution of the fluorine atom can lead to the formation of different nucleoside analogs .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it more suitable for various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

JHHDPGPTPONLOU-UUOKFMHZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O

Origin of Product

United States

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